2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one
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Overview
Description
2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentadiene derivative with a thiophene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one: Lacks the amino group, leading to different reactivity and applications.
2-amino-1-{4H,5H,6H-cyclopenta[c]thiophen-1-yl}ethan-1-one: Similar structure but different ring fusion, affecting its chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-amino-1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c10-5-7(11)9-4-6-2-1-3-8(6)12-9/h4H,1-3,5,10H2 |
InChI Key |
XAOLNTMOOMUDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)CN |
Origin of Product |
United States |
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